molecular formula C20H19BrN4O B2621018 N-(3-bromophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251672-59-9

N-(3-bromophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2621018
CAS No.: 1251672-59-9
M. Wt: 411.303
InChI Key: HLVYWOYCBOQRFP-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a bromophenyl group, a methyl group, and a pyrrolidine-1-carbonyl group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactionsKey reagents used in these reactions include bromine, methyl iodide, and pyrrolidine, among others .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various alkyl or aryl groups to the naphthyridine core.

Scientific Research Applications

N-(3-bromophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as cell growth, apoptosis, or signal transduction. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-bromophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

[4-(3-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O/c1-13-7-8-16-18(24-15-6-4-5-14(21)11-15)17(12-22-19(16)23-13)20(26)25-9-2-3-10-25/h4-8,11-12H,2-3,9-10H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVYWOYCBOQRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)Br)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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